N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide
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Overview
Description
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide is a synthetic organic compound with the molecular formula C16H13BrCl3NO2 and a molecular weight of 437.551 g/mol . This compound is characterized by the presence of a bromophenoxy group, a trichloroethyl group, and a methylbenzamide group, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide typically involves the reaction of 4-bromophenol with 2,2,2-trichloroethyl chloroformate to form an intermediate, which is then reacted with 2-methylbenzamide under controlled conditions . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phenolic derivatives, ethyl derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with cellular receptors, while the trichloroethyl group can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide
Uniqueness
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13BrCl3NO2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide |
InChI |
InChI=1S/C16H13BrCl3NO2/c1-10-4-2-3-5-13(10)14(22)21-15(16(18,19)20)23-12-8-6-11(17)7-9-12/h2-9,15H,1H3,(H,21,22) |
InChI Key |
VBMAQNCPKARRBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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